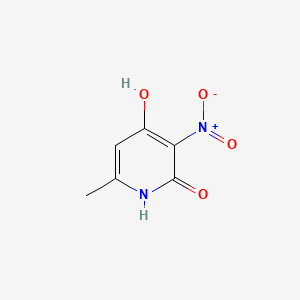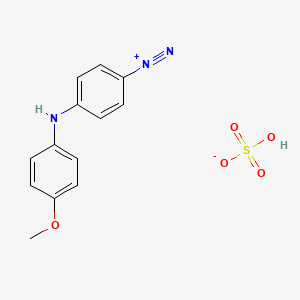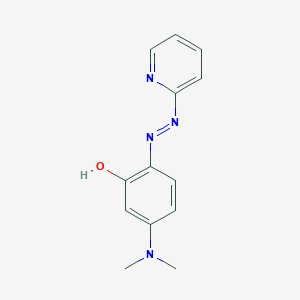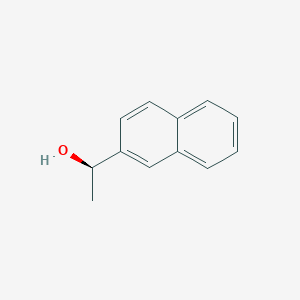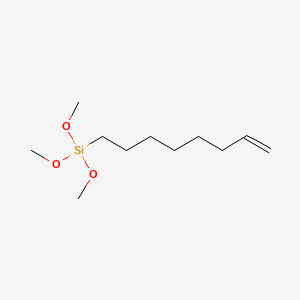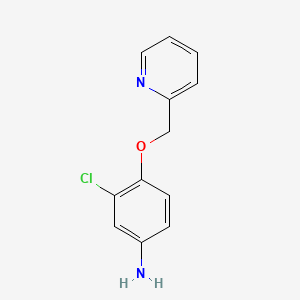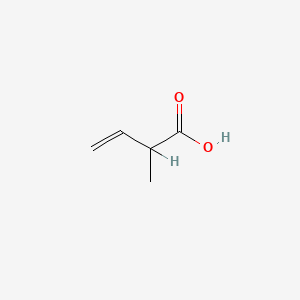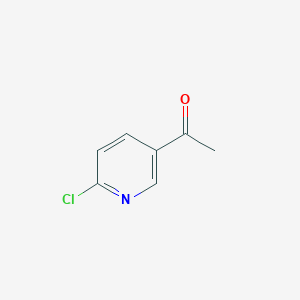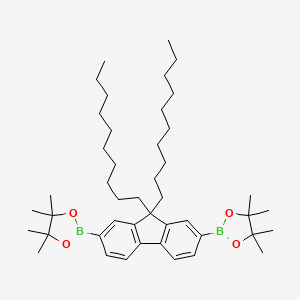
2,2'-(9,9-Didecil-9H-fluoreno-2,7-diil)bis(4,4,5,5-tetrametil-1,3,2-dioxaborolano)
Descripción general
Descripción
“2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a fluorene derivative . It belongs to organic semiconducting materials and can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells .
Molecular Structure Analysis
The molecular formula of this compound is C49H80B2O4 . The molecular weight is 754.77 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 754.77 . More specific properties such as boiling point, density, and others were not found in the available resources.Aplicaciones Científicas De Investigación
Semiconductores Orgánicos
Este compuesto es un precursor para la síntesis de semiconductores poliméricos . Los semiconductores poliméricos se utilizan en diversas aplicaciones como diodos orgánicos emisores de luz (OLED), diodos poliméricos emisores de luz (PLED), transistores de efecto de campo orgánico (OFET) y células solares poliméricas .
Intercapa en Dispositivos Semiconductores
El compuesto se ha utilizado como una intercapa en dispositivos semiconductores . Una intercapa es una capa de material colocada entre dos materiales, a menudo para mejorar las propiedades del dispositivo. En este caso, el compuesto se utiliza como una intercapa en un diodo Au/n-Si .
Síntesis de Otros Compuestos Orgánicos
El compuesto se utiliza en la síntesis de otros compuestos orgánicos . Por ejemplo, es un reactivo en la síntesis de 6,6-(5,5-(9,9-dioctilo-9H-fluoreno-2,7-diil)bis(tiofeno-5,2-diil))bis(2,5-bis(2-etilhexil)-3-(tiofeno-2-il)pirrolo[3,4-c]pirrol-1,4(2H,5H)-diona) (DPP1), un aceptor de electrones no fullerénico procesable en solución utilizado en células solares orgánicas .
Mejora del Rendimiento del Dispositivo
Se ha encontrado que el compuesto tiene un efecto positivo en el rendimiento del dispositivo . Por ejemplo, se ha encontrado que los compuestos semiconductores orgánicos en la estructura de la trifenilamina de flúor, que se utilizan como una capa interfacial, mejoran el rendimiento de un diodo Schottky .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is a fluorene derivative , and fluorene derivatives are often used in the synthesis of organic semiconducting materials . Therefore, it can be inferred that the primary target of this compound could be the organic semiconducting materials.
Biochemical Pathways
As this compound is primarily used in the field of materials science, particularly in the synthesis of organic semiconducting materials , it does not directly participate in biochemical pathways within a biological context. Instead, it contributes to the physical and chemical properties of the semiconducting materials.
Pharmacokinetics
It is a compound used in materials science, specifically in the production of organic semiconducting materials .
Result of Action
The result of the action of this compound is the contribution to the properties of the organic semiconducting materials. It can emit high-efficiency and stable blue light in OLED (Organic Light Emitting Diode), making it widely used in the fields of displays and lighting equipment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a dry environment at room temperature . Furthermore, the compound’s performance in semiconducting applications can be affected by the manufacturing process and the conditions of use.
Propiedades
IUPAC Name |
2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVTNPCAYFDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679841 | |
| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711026-06-1 | |
| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



